Scaffold-Dependent Target Engagement: Benzothiophene vs. Phenothiazine Core Comparison with iHAP1
The target compound and iHAP1 (CAS 105925-39-1) share the identical molecular formula (C20H14ClNO2S) but differ in core scaffold: benzothiophene vs. phenothiazine. iHAP1 is a validated tubulin polymerization inhibitor (IC50 = 0.87 µM in cell-free assay) , whereas benzothiophene-2-carboxamides of this subclass are associated with kinase (Clk1/4, IC50 = 7–2300 nM) and epigenetic (HDAC8) target space [1]. This scaffold-driven divergence means the target compound cannot substitute for iHAP1 in tubulin-focused screening cascades, and vice versa, despite identical molecular weight and formula.
| Evidence Dimension | Primary biological target class |
|---|---|
| Target Compound Data | Benzothiophene-2-carboxamide subclass: Clk1/4 kinase inhibition (no direct data for CAS 330202-06-7 itself) |
| Comparator Or Baseline | iHAP1 (CAS 105925-39-1): Tubulin polymerization inhibition, IC50 = 0.87 µM |
| Quantified Difference | Target class divergence (kinase vs. tubulin); potency difference cannot be quantified without direct testing of CAS 330202-06-7 |
| Conditions | iHAP1: cell-free tubulin polymerization assay; Benzothiophene-2-carboxamides: recombinant kinase inhibition assays |
Why This Matters
Procurement for target-specific assays requires scaffold-level verification; isomeric compounds with identical molecular formulas can engage entirely different biological targets.
- [1] Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins. J. Med. Chem. 2017, 60, 2281–2298. DOI: 10.1021/acs.jmedchem.6b01915 View Source
